molecular formula C19H18ClN3O5S2 B2551877 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 922046-55-7

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2551877
CAS No.: 922046-55-7
M. Wt: 467.94
InChI Key: QHKDZWWMHSZHFI-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O5S2 and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activities

A study investigated derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity. The research synthesized many derivatives and evaluated their efficacy against picrotoxin-induced convulsions, finding that some compounds exhibited significant anticonvulsive effects and offered protection (Farag et al., 2012).

Antimicrobial and Enzyme Inhibition

Another study focused on synthesizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. The research revealed that certain compounds acted as good inhibitors against gram-negative bacterial strains and showed low potential against the lipoxygenase enzyme, indicating a multifunctional application in antimicrobial and enzyme inhibition domains (Nafeesa et al., 2017).

Chemical and Structural Insights

Crystal Structure Analysis

The crystal structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed to understand the molecular interactions and arrangement. This study found that molecules are linked via specific intermolecular interactions, forming structured chains. Such insights are crucial for the design and synthesis of new compounds with desired pharmacological properties (Saravanan et al., 2016).

Metabolic Stability Improvement

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the examination of various 6,5-heterocycles to enhance metabolic stability. By exploring different heterocyclic analogues, the study aimed to reduce the metabolic deacetylation observed in specific inhibitors, contributing to the development of more stable and efficacious pharmacological agents (Stec et al., 2011).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S2/c1-27-14-5-8-16(17(10-14)28-2)22-18(24)9-13-11-29-19(21-13)23-30(25,26)15-6-3-12(20)4-7-15/h3-8,10-11H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKDZWWMHSZHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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